Cas no 42537-50-8 ((2Z)-3-(3-methylphenyl)carbamoylprop-2-enoic acid)

(2Z)-3-(3-methylphenyl)carbamoylprop-2-enoic acid structure
42537-50-8 structure
Product Name:(2Z)-3-(3-methylphenyl)carbamoylprop-2-enoic acid
CAS-nummer:42537-50-8
MF:C11H11NO3
MW:205.209943056107
CID:1515039
PubChem ID:1551101
Update Time:2025-06-08

(2Z)-3-(3-methylphenyl)carbamoylprop-2-enoic acid Chemische en fysische eigenschappen

Naam en identificatie

    • (z)-4-(3-methylanilino)-4-oxobut-2-enoic Acid
    • (Z)-4-oxo-4-(m-tolylamino)but-2-enoic acid
    • AKOS000272681
    • BBL018855
    • F0856-0038
    • AC1LT4LB
    • NSC62638
    • 3'-methyl maleianilic acid
    • 3-m-Tolylcarbamoyl-acrylic acid
    • SureCN7826715
    • Maleinsaeure-mono-m-toluidid
    • N-m-tolyl-maleamic acid
    • (Z)-4-oxo-4-(m-tolylamino)but-2-enoic acid; AKOS000272681; BBL018855; F0856-0038; AC1LT4LB; NSC62638; 3'-methyl maleianilic acid; 3-m-Tolylcarbamoyl-acrylic acid; SureCN7826715; Maleinsaeure-mono-m-toluidid; N-m-tolyl-maleamic acid;
    • (2Z)-3-(3-methylphenyl)carbamoylprop-2-enoic acid
    • (2Z)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid
    • DTXSID30364349
    • (2Z)-3-[(3-methylphenyl)carbamoyl]prop-2-enoic acid
    • 4-Oxo-4-(m-tolylamino)but-2-enoic acid
    • GTNDLSMAJWWVCH-WAYWQWQTSA-N
    • MFCD00020470
    • SR-01000202138
    • CS-0327366
    • NSC-62638
    • SCHEMBL7826715
    • STL195391
    • SR-01000202138-1
    • VS-06801
    • 42537-50-8
    • MDL: MFCD00020470
    • Inchi: 1S/C11H11NO3/c1-8-3-2-4-9(7-8)12-10(13)5-6-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b6-5-
    • InChI-sleutel: GTNDLSMAJWWVCH-WAYWQWQTSA-N
    • LACHT: O=C(/C=C\C(=O)O)NC1C=CC=C(C)C=1

Berekende eigenschappen

  • Exacte massa: 205.07393
  • Monoisotopische massa: 205.07389321g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 15
  • Aantal draaibare bindingen: 4
  • Complexiteit: 273
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.4
  • Topologisch pooloppervlak: 66.4Ų

Experimentele eigenschappen

  • PSA: 66.4
  • LogboekP: 1.64730

(2Z)-3-(3-methylphenyl)carbamoylprop-2-enoic acid Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Key Organics Ltd
VS-06801-0.5g
(2Z)-3-[(3-methylphenyl)carbamoyl]prop-2-enoic acid
42537-50-8 >90%
0.5g
£262.00 2025-02-09
Key Organics Ltd
VS-06801-5g
(2Z)-3-[(3-methylphenyl)carbamoyl]prop-2-enoic acid
42537-50-8 >90%
5g
£1419.00 2025-02-09
Key Organics Ltd
VS-06801-1g
(2Z)-3-[(3-methylphenyl)carbamoyl]prop-2-enoic acid
42537-50-8 >90%
1g
£402.00 2025-02-09
A2B Chem LLC
AX73972-1mg
4-Oxo-4-(m-tolylamino)but-2-enoic acid
42537-50-8
1mg
$204.00 2023-12-30
A2B Chem LLC
AX73972-5mg
4-Oxo-4-(m-tolylamino)but-2-enoic acid
42537-50-8
5mg
$233.00 2023-12-30
A2B Chem LLC
AX73972-1g
4-Oxo-4-(m-tolylamino)but-2-enoic acid
42537-50-8 95%
1g
$142.00 2024-04-20
A2B Chem LLC
AX73972-5g
4-Oxo-4-(m-tolylamino)but-2-enoic acid
42537-50-8 95%
5g
$402.00 2024-04-20
A2B Chem LLC
AX73972-10g
4-Oxo-4-(m-tolylamino)but-2-enoic acid
42537-50-8 95%
10g
$662.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1398036-1g
(Z)-4-oxo-4-(m-tolylamino)but-2-enoic acid
42537-50-8 97%
1g
¥5271.00 2024-05-14
Life Chemicals
F0856-0038-2μmol
(2Z)-3-[(3-methylphenyl)carbamoyl]prop-2-enoic acid
42537-50-8 90%+
2μl
$57.0 2023-05-17
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